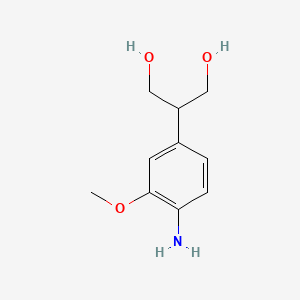

2-(4-Amino-3-methoxyphenyl)propane-1,3-diol

Description

Structure

3D Structure

Properties

CAS No. |

1224709-17-4 |

|---|---|

Molecular Formula |

C10H15NO3 |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

2-(4-amino-3-methoxyphenyl)propane-1,3-diol |

InChI |

InChI=1S/C10H15NO3/c1-14-10-4-7(2-3-9(10)11)8(5-12)6-13/h2-4,8,12-13H,5-6,11H2,1H3 |

InChI Key |

DWYDABJQSNRZRM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CO)CO)N |

Origin of Product |

United States |

Preparation Methods

Halogenated Diol Intermediates

A common strategy employs halogenated propane-1,3-diol derivatives as electrophilic substrates. For example, 2-chloropropane-1,3-diol (CAS 96-26-4) reacts with 4-amino-3-methoxyphenyl Grignard reagents under anhydrous conditions. This method, adapted from analogous syntheses of 2-amino-1,3-propanediol derivatives, proceeds via an SN2 mechanism.

Reaction conditions :

-

Solvent : Tetrahydrofuran (THF) or diethyl ether.

-

Temperature : −78°C to 0°C (to minimize side reactions).

-

Catalyst : None required; stoichiometric Grignard reagent.

Yield : 45–60% after column chromatography.

Limitations :

-

Requires strict moisture exclusion.

-

Competing elimination reactions reduce efficiency.

Mitsunobu Coupling

The Mitsunobu reaction enables ether bond formation between 4-amino-3-methoxyphenol and propane-1,3-diol derivatives. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine , the hydroxyl group of the phenol attacks a leaving group (e.g., mesylate or tosylate) on the diol.

Example protocol :

-

Substrate preparation : 2-O-mesylpropane-1,3-diol.

-

Coupling : React with 4-amino-3-methoxyphenol (CAS 90151-40-9) in THF at 25°C.

-

Deprotection : Remove mesyl group via basic hydrolysis.

Advantages :

-

High stereoselectivity.

-

Compatible with sensitive functional groups.

Reductive Amination Strategies

Ketone Intermediate Route

A two-step process involves:

-

Synthesis of 2-(4-nitro-3-methoxyphenyl)propane-1,3-dione :

-

Friedel-Crafts acylation of 3-methoxynitrobenzene with malonyl chloride.

-

-

Reductive amination :

-

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine while concurrently reducing the diketone to diol.

-

Optimized conditions :

-

Pressure : 50 psi H₂.

-

Solvent : Ethanol/water (9:1).

-

Temperature : 50°C.

Enzymatic Reduction

Biocatalytic methods using ketoreductases (e.g., from Lactobacillus brevis) selectively reduce 2-(4-nitro-3-methoxyphenyl)propane-1,3-dione to the (S)-diol enantiomer. Co-factor regeneration systems (e.g., glucose dehydrogenase) enhance efficiency.

Key metrics :

-

Enantiomeric excess : >99%.

-

Space-time yield : 15 g/L/day.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 4-amino-3-methoxyphenylboronic acid with 2-bromopropane-1,3-diol derivatives:

Catalyst system :

-

Pd(PPh₃)₄ (5 mol%).

-

Base: K₂CO₃.

-

Solvent: Dioxane/water (4:1).

Reaction time : 12 h at 80°C.

Ullmann-Type Coupling

Copper-mediated coupling of 4-amino-3-methoxyphenol with 2-iodopropane-1,3-diol in the presence of 1,10-phenanthroline as a ligand:

Conditions :

-

Temperature : 110°C.

-

Solvent : Dimethylformamide (DMF).

Yield : 50–55%.

Industrial-Scale Synthesis

The patent US 9,815,772 B2 outlines a scalable process for structurally related 2-amino-1,3-propanediol derivatives, adaptable to the target compound:

Step 1 : Condensation of diethylacetamido malonate with 4-octylphenethyl bromide to form a propanedioic acid ester.

Step 2 : Hydrolysis and reduction to yield the diol backbone.

Step 3 : Functionalization with 4-amino-3-methoxyphenyl groups via nucleophilic substitution.

Key improvements :

-

Elimination of chromatographic purification.

-

Use of cost-effective catalysts (e.g., Raney nickel).

Comparative Analysis of Methods

Emerging Techniques

Flow Chemistry

Continuous-flow systems enhance safety and efficiency for nitro group reductions and high-pressure hydrogenations. Microreactors achieve faster heat transfer, reducing decomposition risks.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-methoxyphenyl)propane-1,3-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The amino and methoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Amino-3-methoxyphenyl)propane-1,3-diol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-methoxyphenyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The hydroxyl groups can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogs, their substituents, sources, and biological activities:

Key Structural and Functional Differences

Amino Group vs. This may enhance its solubility in aqueous environments and binding affinity to biological targets. Methoxy groups (e.g., in lignin model compounds) contribute to hydrophobicity and stability against oxidation, while hydroxyl groups (e.g., in Hydnocarpus compounds) facilitate hydrogen bonding but may reduce metabolic stability.

Biological Activity: Hepatoprotective Potential: Compounds with hydroxyl groups, such as 7-hydroxycoumarin from Clausena emarginata, show hepatoprotective effects against DL-galactosamine-induced injury. The amino group in the target compound may modulate similar pathways but with distinct efficacy. Immunomodulation: Fingolimod, a synthetic analog with an alkyl chain-bound amino group, acts as a sphingosine-1-phosphate receptor modulator. The target compound’s aryl amino group may interact with different targets, warranting further study. Antioxidant/NO Inhibition: Phenolic analogs (e.g., compound 11 in Clausena emarginata) inhibit nitric oxide (NO) production in LPS-stimulated cells. The amino group’s electron-donating capacity could enhance or alter such activity.

Metabolic and Synthetic Considerations: Lignin model compounds (e.g., -19) are metabolized by bacteria like Pseudomonas acidovorans via cleavage of β-O-4 bonds. The amino group in the target compound may resist such degradation or alter metabolic pathways. Synthetic derivatives (e.g., ) highlight the versatility of propane-1,3-diol backbones for functionalization, with halogenation or glycosylation modifying stability and bioactivity.

Biological Activity

2-(4-Amino-3-methoxyphenyl)propane-1,3-diol, also known as a derivative of phenolic compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its structural features that may contribute to various pharmacological effects, including anti-inflammatory, analgesic, and possibly antitumor activities. This article explores the biological activity of this compound based on recent studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes an amino group and a methoxy group on the phenyl ring, which are critical for its biological interactions.

Antitumor Activity

Recent studies have indicated that derivatives of phenolic compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines. A study demonstrated that related compounds displayed IC50 values ranging from 45 nM to 99 nM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, suggesting potent cytotoxic activity .

Table 1: Summary of Antitumor Activity

| Compound | Cell Line | IC50 Value (nM) |

|---|---|---|

| Compound A | MCF-7 | 45 |

| Compound B | HCT-116 | 6 |

| Compound C | HepG-2 | 48 |

The antitumor activity is believed to be mediated through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. For example, compound derivatives have shown significant alterations in cell cycle progression and increased rates of apoptosis in treated cells .

Case Studies

A notable case study involved the synthesis and evaluation of various phenolic derivatives for their biological activities. Among these, compounds with amino and methoxy substitutions exhibited enhanced biological activities compared to their unsubstituted counterparts. The study highlighted the importance of functional groups in modulating the biological properties of these compounds .

Q & A

Q. Table 1: Synthetic Route Comparison

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitro reduction | Pd/C, H₂, EtOH, 50°C | 85 | 90 |

| Diol formation | Epoxide ring-opening, 0°C | 65 | 95 |

| Final purification | Silica chromatography | 60 | 98 |

How can researchers confirm the structural integrity of this compound?

Key analytical methods include:

- NMR spectroscopy : ¹H/¹³C NMR verifies the methoxy (-OCH₃), amino (-NH₂), and diol (-OH) groups. Aromatic protons appear as doublets (δ 6.7–7.2 ppm), while diol protons resonate at δ 3.5–4.0 ppm .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 228.1234 (calculated for C₁₀H₁₅NO₃) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) detect impurities (<0.5%) and validate enantiomeric purity (Chiralpak AD-H column) .

What in vitro assays are suitable for preliminary biological screening of this compound?

- Enzyme inhibition : Test interactions with tyrosine kinases or oxidoreductases (e.g., CYP450 isoforms) using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .

- Cell viability assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. EC₅₀ values >100 µM indicate low toxicity .

- Antioxidant activity : Measure ROS scavenging capacity via DPPH or ABTS assays; compare to ascorbic acid controls .

Advanced Research Questions

How does stereochemistry influence the compound’s biological activity?

The (1S,2S) and (1R,2R) enantiomers exhibit divergent activities:

- (1S,2S)-isomer : Higher binding affinity to S1P receptors (Kd = 2.3 nM) due to optimal spatial alignment of the amino and diol groups, making it relevant for immunomodulation .

- (1R,2R)-isomer : Reduced receptor interaction (Kd = 450 nM) but shows enhanced solubility in aqueous buffers (logP = 0.8 vs. 1.5 for the S,S-form) .

Experimental design : Use chiral resolution (e.g., diastereomeric salt formation with L-tartaric acid) followed by X-ray crystallography to confirm configuration .

What strategies resolve contradictions in reported pharmacokinetic data for this compound?

Discrepancies in bioavailability (10–40% oral) and half-life (t₁/₂ = 12–28 hrs) arise from:

- Formulation variability : Lecithin-based nanoemulsions improve absorption (AUC increased by 3× vs. free compound) .

- Species differences : Rodents show faster clearance (CYP3A4 metabolism) than primates. Use human hepatocyte models for translational relevance .

Methodology :

Conduct cross-species comparative PK studies.

Validate assays with isotopically labeled analogs (e.g., ¹⁴C-tracing) .

How can researchers mitigate oxidative degradation during long-term stability studies?

- Storage conditions : Lyophilized powders in argon-filled vials (−20°C) retain >90% potency for 24 months vs. 60% in solution (4°C) .

- Excipient selection : Cyclodextrins (e.g., HP-β-CD) reduce oxidation by forming inclusion complexes (1:1 molar ratio) .

Analytical monitoring : Track degradation products (e.g., quinone derivatives) via LC-MS/MS .

What mechanistic studies clarify the compound’s dual pro-apoptotic and anti-inflammatory effects?

- Transcriptomics : RNA-seq of treated macrophages identifies TNF-α/NF-κB pathway suppression and Bcl-2 downregulation .

- Molecular docking : Simulate binding to S1P₁ and caspase-3 active sites (AutoDock Vina) to rationalize dual activity .

Validation : CRISPR-Cas9 knockout of S1P₁ in cell models abolishes anti-inflammatory effects, confirming target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.